molecular formula C17H14ClFN4O B2791313 (2-chloro-4-fluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1797875-29-6

(2-chloro-4-fluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

Cat. No.: B2791313
CAS No.: 1797875-29-6
M. Wt: 344.77
InChI Key: CYMBEXYGEAMDLJ-UHFFFAOYSA-N
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Description

The compound “(2-chloro-4-fluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone” is a structurally complex heterocyclic molecule featuring a pyrazolo-pyrido-pyrimidine core fused with a dihydro ring system. The 2-chloro-4-fluorophenyl group is attached via a methanone linkage, while the 2-methyl substituent on the pyrazole ring enhances steric and electronic properties. The dihydro configuration (8,9-dihydro) may improve metabolic stability compared to fully aromatic analogs .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c1-10-6-16-20-8-11-9-22(5-4-15(11)23(16)21-10)17(24)13-3-2-12(19)7-14(13)18/h2-3,6-8H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMBEXYGEAMDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Biological Activity/Notes Reference
(2-Chloro-4-fluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone Pyrazolo-pyrido-pyrimidine (dihydro) 2-methyl, 2-chloro-4-fluorophenyl Hypothesized kinase inhibition
8-(4-Fluorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one Pyrazolo-quinazoline (dihydro) 4-fluorophenyl, phenyl Structural analog with fused ring
2-(3-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK7) Pyrazolo-pyrimidine 3-chlorophenyl, phenyl Moderate cytotoxicity in assays
2-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK8) Pyrazolo-pyrimidine 4-fluorophenyl, phenyl Improved solubility vs. MK7
3-(4-Chlorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo-pyrimidine 4-chlorophenyl, sulfanyl-methyl Enhanced metabolic stability

Key Observations:

Dihydro vs.

Halogen Substituents : The 2-chloro-4-fluorophenyl group in the target compound introduces dual halogen effects—chlorine for lipophilicity and fluorine for electronic modulation. This contrasts with MK7 (3-chlorophenyl) and MK8 (4-fluorophenyl), where single halogens impact solubility and target affinity differently .

Methyl and Phenyl Groups: The 2-methyl group on the pyrazole ring in the target compound may hinder rotational freedom, improving binding kinetics. Similar effects are noted in ’s methyl-substituted derivative .

Table 2: Elemental Analysis and Spectroscopic Data

Compound Elemental Analysis (Calcd/Found) IR (CO stretch, cm⁻¹) $ ^1 \text{H-NMR} $ Key Signals (δ, ppm) Reference
Target Compound C: ~53–54%; H: ~3.5%; N: ~20% ~1612 (methanone) δ 1.76 (CH3), 6.59 (NH2), 6.83–8.14 (aromatic)
MK7 (2-(3-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) C: 69.17%; H: 4.40%; N: 14.67% 1612 (CO) δ 6.59 (NH2), 6.83–8.14 (aromatic)
MK8 (2-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Similar to MK7 1610 (CO) δ 6.60 (NH2), 6.85–8.10 (aromatic)
3-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one () C: 69.19%; H: 4.43%; N: 14.70% 1615 (CO) δ 1.90 (CH3), 6.87–8.12 (aromatic)

Insights:

  • Elemental Analysis : The target compound’s higher nitrogen content (~20%) compared to MK7/MK8 (~14–15%) reflects its additional pyrido ring nitrogen atoms .
  • IR and NMR: The methanone carbonyl stretch (~1612 cm⁻¹) aligns with analogs in and . Aromatic proton signals (δ 6.8–8.1 ppm) are consistent across derivatives, but methyl groups (δ 1.7–1.9 ppm) show variability depending on substitution patterns .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2-chloro-4-fluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. Key steps include:

  • Condensation : Pyrazole derivatives are condensed with substituted pyridines under reflux in solvents like ethanol or dichloromethane (60–80°C, 12–24 hours).
  • Substitution : Halogenated aryl groups (e.g., 2-chloro-4-fluorophenyl) are introduced via nucleophilic aromatic substitution (e.g., using Pd catalysts).
  • Cyclization : Acid- or base-mediated cyclization forms the fused pyrazolo-pyrido-pyrimidine core .
  • Monitoring : Reaction progress is tracked via TLC and NMR to ensure intermediate purity.

Q. Which analytical techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry. Aromatic protons typically appear at δ 7.2–8.5 ppm, while methyl groups resonate near δ 2.3–2.6 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak at m/z 423.12).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and validates bond lengths/angles (e.g., using SHELX software for refinement) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 2-chloro-4-fluorophenyl group?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos to enhance cross-coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated aryl precursors.
  • Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated derivatives) and adjust stoichiometry .

Q. How should discrepancies between computational and experimental spectral data be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian09). Deviations >0.3 ppm may indicate misassigned substituents.
  • Dynamic Effects : Consider tautomeric equilibria or conformational flexibility in solution (e.g., dihydropyrido rings may adopt multiple puckered states) .
  • Crystallographic Backup : Resolve ambiguities via X-ray structure determination. For example, unit cell parameters (e.g., a = 9.08 Å, β = 99.46°) from related compounds validate bond angles .

Q. What strategies are recommended for evaluating this compound’s biological activity in kinase inhibition assays?

  • Methodological Answer :

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, CDK2) based on structural homology to pyrazolo-pyrimidine inhibitors .
  • Assay Design :
  • In vitro : Use fluorescence polarization (FP) assays with ATP-competitive probes (IC50_{50} values <100 nM suggest high potency).
  • Selectivity Screening : Test against a panel of 50+ kinases to identify off-target effects .
  • Molecular Docking : Perform AutoDock/Vina simulations to predict binding modes (e.g., chlorofluorophenyl group occupying hydrophobic pockets) .

Data Analysis & Experimental Design

Q. How can researchers design a robust SAR study for derivatives of this compound?

  • Methodological Answer :

  • Variable Substituents : Modify the 2-methyl group (e.g., replace with ethyl, isopropyl) and the chlorofluorophenyl moiety (e.g., vary halogen positions).
  • Activity Metrics : Measure IC50_{50} (enzymatic assays) and logP (HPLC) to correlate hydrophobicity with potency.
  • Statistical Tools : Use multivariate regression (e.g., PLS analysis) to identify critical structural descriptors .

Q. What experimental controls are critical in stability studies under physiological conditions?

  • Methodological Answer :

  • Buffer Systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C.
  • Degradation Markers : Monitor via HPLC for hydrolyzed products (e.g., cleavage of the methanone bridge).
  • Light/Oxygen Controls : Store samples in amber vials under N2_2 to prevent photodegradation/oxidation .

Structural & Mechanistic Insights

Q. How does the dihydropyrido ring conformation influence binding to biological targets?

  • Methodological Answer :

  • Ring Puckering : Semi-empirical calculations (e.g., PM6) show that boat conformations enhance steric complementarity in kinase pockets.
  • Hydrogen Bonding : The NH group in the dihydropyrido ring forms H-bonds with backbone carbonyls (e.g., Glu95 in JAK2), as seen in co-crystal structures .

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